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Compound of Interest

Compound Name: TTT 3002

Cat. No.: B15578886 Get Quote

An extensive search for "TTT-3002" has yielded no publicly available information regarding its

discovery, development, or any associated preclinical or clinical data. This identifier may

correspond to an internal compound designation that has not been disclosed in scientific

literature or public databases, a discontinued project, or a typographical error.

Consequently, the generation of an in-depth technical guide with quantitative data,

experimental protocols, and signaling pathway diagrams as requested is not possible without

foundational information on the compound.

Should a valid, publicly recognized compound identifier be provided, a comprehensive

technical guide can be developed. For illustrative purposes, the following template

demonstrates the structure and type of content that would be included, using a hypothetical

scenario for "TTT-3002" as a Bruton's tyrosine kinase (BTK) inhibitor.

Hypothetical Technical Guide: TTT-3002
Topic: TTT-3002 Discovery and Development History Content Type: An in-depth technical guide

on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction
TTT-3002 is a novel, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).

This document outlines the discovery, preclinical development, and mechanistic

characterization of TTT-3002, a potent and selective agent for the treatment of B-cell

malignancies.
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Discovery and Optimization
The discovery of TTT-3002 began with a high-throughput screening campaign to identify novel

non-receptor tyrosine kinase inhibitors. Initial hits were optimized through structure-activity

relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties,

leading to the identification of TTT-3002.

Preclinical Pharmacology
In Vitro Potency and Selectivity
TTT-3002 demonstrates potent inhibition of BTK and high selectivity against other kinases.

Assay Metric Value

BTK Enzymatic Assay IC₅₀ 0.5 nM

BTK Cellular Assay (Phospho-

BTK)
EC₅₀ 5.2 nM

Kinome Scan (468 kinases) S-Score (10) 0.02

Selectivity against TEC family

kinases (ITK, TEC)
Fold Selectivity >100x

In Vivo Efficacy in Xenograft Models
The efficacy of TTT-3002 was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL)

xenograft model.

Model Dose Metric Result

TMD8 Xenograft 10 mg/kg, QD
Tumor Growth

Inhibition (TGI)
95%

TMD8 Xenograft 3 mg/kg, QD
Tumor Growth

Inhibition (TGI)
68%

Mechanism of Action: BTK Signaling Pathway
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TTT-3002 covalently binds to the Cys481 residue in the active site of BTK, irreversibly inhibiting

its kinase activity. This blocks downstream signaling from the B-cell receptor (BCR), leading to

decreased proliferation and increased apoptosis in malignant B-cells.
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Caption: TTT-3002 mechanism of action in the BCR signaling pathway.
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Experimental Protocols
BTK Enzymatic Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

Recombinant human BTK (1 nM) was incubated with varying concentrations of TTT-3002 for 60

minutes at room temperature in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The kinase reaction was initiated by adding 10 µM ATP

and 200 nM Ulight™-poly-GT (4:1) peptide substrate. The reaction proceeded for 60 minutes

and was stopped by adding 10 mM EDTA. The signal was read on a compatible plate reader.

TMD8 Xenograft Model Workflow

1. Cell Culture
TMD8 cells cultured

in RPMI-1640

2. Implantation
5x10^6 cells injected
subcutaneously into

NSG mice

3. Tumor Growth
Tumors grown to
~150-200 mm³

4. Randomization
Mice randomized into
vehicle and treatment

groups (n=8)

5. Dosing
Oral gavage with

vehicle or TTT-3002
(daily for 21 days)

6. Measurement
Tumor volume and body

weight measured 2x
weekly

7. Endpoint
Analysis of tumor
growth inhibition

Click to download full resolution via product page

Caption: Workflow for the in vivo TMD8 xenograft efficacy study.

To cite this document: BenchChem. [TTT-3002 discovery and development history].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578886#ttt-3002-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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